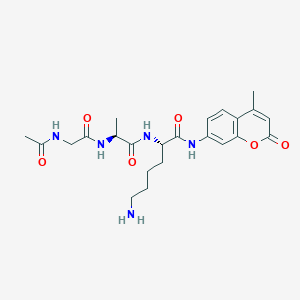

Ac-GAK-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H31N5O6 |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |

InChI |

InChI=1S/C23H31N5O6/c1-13-10-21(31)34-19-11-16(7-8-17(13)19)27-23(33)18(6-4-5-9-24)28-22(32)14(2)26-20(30)12-25-15(3)29/h7-8,10-11,14,18H,4-6,9,12,24H2,1-3H3,(H,25,29)(H,26,30)(H,27,33)(H,28,32)/t14-,18-/m0/s1 |

InChI Key |

YMVGVQDYIOBRJU-KSSFIOAISA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)C |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Ac-GAK-AMC: A Technical Guide for Researchers

Ac-GAK-AMC (Acetyl-Glycyl-Alanyl-Lysyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate primarily utilized in the study of proteases, particularly those exhibiting trypsin-like activity with a specificity for cleaving peptide bonds C-terminal to lysine residues. Its application is central to enzyme activity assays, inhibitor screening, and kinetic studies within academic research and drug development. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data for related substrates, detailed experimental protocols, and relevant signaling pathways.

Principle of Detection

The utility of this compound as a protease substrate lies in its fluorogenic properties. The 7-amino-4-methylcoumarin (AMC) fluorophore is quenched when it is part of the intact peptide. Upon enzymatic cleavage of the amide bond between the lysine residue and AMC, the free AMC is released. This liberation results in a significant increase in fluorescence intensity, which can be monitored in real-time to determine the rate of the enzymatic reaction. The fluorescence of free AMC is typically measured with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

Quantitative Data

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Trypsin | Boc-Gln-Ala-Arg-AMC | 5.99 | - | - |

| Plasmin | Boc-Val-Leu-Lys-MCA | ~100 | - | - |

| Kallikrein (urinary) | LMWK | - | - | 1.46 x 10⁵ |

| Kallikrein (pancreatic) | HMWK | - | - | 8.7 x 10³ |

Note: Data for trypsin represents the Michaelis constant (Km) obtained from a Lineweaver-Burk plot[1]. Data for plasmin is an estimated Km value[2]. Data for kallikrein represents the apparent second-order rate constants (kcat/Km) with low molecular weight kininogen (LMWK) and high molecular weight kininogen (HMWK)[3]. MCA (4-methylcoumaryl-7-amide) is analogous to AMC.

Experimental Protocols

This section outlines a detailed protocol for a standard fluorometric protease assay using an AMC-based substrate like this compound.

I. Reagent Preparation

-

Assay Buffer: A common assay buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂. The optimal buffer composition may vary depending on the specific protease being studied.

-

Substrate Stock Solution:

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

-

-

Enzyme Solution:

-

Prepare a stock solution of the protease of interest at a known concentration in an appropriate buffer.

-

The final enzyme concentration in the assay will need to be optimized through preliminary experiments to ensure a linear reaction rate over the desired time course.

-

-

AMC Standard Solution:

-

Prepare a 1 mM stock solution of free 7-amino-4-methylcoumarin (AMC) in DMSO.

-

This stock solution will be used to generate a standard curve to convert relative fluorescence units (RFU) to the concentration of the product formed.

-

II. Assay Procedure

-

Prepare AMC Standard Curve:

-

Perform serial dilutions of the AMC stock solution in the assay buffer to create a range of concentrations (e.g., 0-50 µM).

-

Add a fixed volume of each dilution to the wells of a black, flat-bottom 96-well plate.

-

Measure the fluorescence at Ex/Em = 360/460 nm.

-

Plot the fluorescence intensity (RFU) against the AMC concentration to generate a standard curve. The slope of this curve will be used to determine the amount of product formed in the enzymatic reaction.

-

-

Enzymatic Reaction:

-

To the wells of a black, flat-bottom 96-well plate, add the following in order:

-

Assay Buffer

-

Enzyme solution (or buffer for no-enzyme control)

-

Inhibitor solution (if screening for inhibitors) or vehicle control (e.g., DMSO)

-

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the this compound substrate solution to each well. The final substrate concentration should ideally be at or below the Km value for accurate kinetic analysis.

-

Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at Ex/Em = 360/460 nm at regular intervals (e.g., every 1-2 minutes) for a duration that ensures the reaction remains in the initial linear phase (typically 15-60 minutes).

-

III. Data Analysis

-

Calculate the Rate of Reaction:

-

For each sample, plot the fluorescence intensity (RFU) against time.

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔRFU/Δtime).

-

-

Convert RFU to Moles of Product:

-

Use the slope from the AMC standard curve to convert the rate from RFU/min to moles of AMC produced per minute.

-

-

Determine Kinetic Parameters (if applicable):

-

To determine Km and Vmax, perform the assay with varying concentrations of the this compound substrate.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Visualizations

Experimental Workflow

Caption: General workflow for a fluorometric protease assay using this compound.

Signaling Pathways

This compound is a substrate for trypsin-like serine proteases. These enzymes play crucial roles in various physiological and pathological signaling pathways.

Trypsin Signaling Pathway

Trypsin is well-known for its role in digestion, but it also acts as a signaling molecule by activating Protease-Activated Receptors (PARs), particularly PAR2.

Caption: Simplified trypsin signaling via PAR2 activation.

Plasmin Signaling Pathway

Plasmin, the primary enzyme of the fibrinolytic system, is involved in extracellular matrix degradation, cell migration, and tissue remodeling.

References

- 1. Kinetic parameters for plasminogen activation by tissue type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Kinetic analysis of the interaction of human tissue kallikrein with single-chain human high and low molecular weight kininogens. | Semantic Scholar [semanticscholar.org]

The Ac-GAK-AMC Assay: A Technical Guide to Measuring Protease and Histone Deacetylase Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the principles and applications of the Ac-GAK-AMC fluorogenic assay, a versatile tool for measuring the activity of proteases and, in a modified format, histone deacetylases (HDACs). This document provides the core principles, detailed experimental protocols, quantitative data, and visual representations of the associated signaling pathways and experimental workflows to facilitate its application in research and drug development.

Core Principle of the this compound Assay

The fundamental principle of the this compound assay lies in the enzymatic cleavage of a synthetic peptide substrate, Acetyl-Glycyl-Arginyl-Lysyl-7-amino-4-methylcoumarin (this compound). The substrate consists of a short peptide sequence (GAK) recognized by specific proteases, an acetyl group (Ac) at the N-terminus, and a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), at the C-terminus.

In its quenched state, the AMC fluorophore is non-fluorescent. Upon enzymatic cleavage of the amide bond between the lysine (K) residue and AMC, the free AMC is released, resulting in a significant increase in fluorescence. This change in fluorescence, which can be measured over time, is directly proportional to the enzymatic activity. The assay can be adapted to measure the activity of two main classes of enzymes: proteases and histone deacetylases.

Direct Protease Assay

In the direct assay format, this compound serves as a substrate for trypsin-like proteases that recognize and cleave after lysine or arginine residues. The single-step reaction involves the direct hydrolysis of the substrate by the protease, leading to the release of AMC and a subsequent increase in fluorescence.

Two-Step Histone Deacetylase (HDAC) Assay

A modified version of the substrate, Acetyl-Glycyl-Arginyl-Lysyl(acetyl)-AMC (Ac-GAK(Ac)-AMC), is employed for measuring the activity of Class I and Class II histone deacetylases. In this two-step assay, the lysine residue within the peptide is also acetylated.

-

Deacetylation Step: The assay is initiated by the HDAC enzyme, which removes the acetyl group from the lysine side chain of the Ac-GAK(Ac)-AMC substrate.

-

Proteolytic Cleavage Step: The deacetylated product then becomes a substrate for a developing enzyme, typically trypsin. Trypsin recognizes and cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the fluorescent AMC molecule.

The resulting fluorescence is proportional to the amount of deacetylated substrate produced by the HDAC, thus providing a measure of HDAC activity.

Experimental Protocols

Below are detailed methodologies for performing both the direct protease and the two-step HDAC assays.

Direct Protease (Trypsin-like) Assay Protocol

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Materials:

-

This compound substrate

-

Protease of interest (e.g., Trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a working solution of the protease in assay buffer to the desired concentration.

-

Prepare a working solution of the this compound substrate by diluting the stock solution in assay buffer to the final desired concentration (e.g., 10-100 µM).

-

-

Assay Setup:

-

Add 50 µL of assay buffer to each well.

-

Add 25 µL of the protease working solution to the sample wells. For a negative control, add 25 µL of assay buffer.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 25 µL of the this compound substrate working solution to all wells.

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot (RFU/min).

-

The enzymatic activity can be calculated by converting the RFU/min to moles of AMC released per minute using a standard curve of free AMC.

-

Two-Step Histone Deacetylase (HDAC) Assay Protocol

This protocol is adapted for a 96-well plate format.

Materials:

-

Ac-GAK(Ac)-AMC substrate

-

HDAC enzyme (e.g., recombinant HDAC1, HDAC3, or HDAC6)

-

HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Trypsin solution (Developer)

-

HDAC Inhibitor (e.g., Trichostatin A (TSA) or SAHA for control)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation: ~355-380 nm, Emission: ~450-460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Ac-GAK(Ac)-AMC (e.g., 10 mM in DMSO).

-

Prepare a working solution of the HDAC enzyme in HDAC assay buffer.

-

Prepare a working solution of the Ac-GAK(Ac)-AMC substrate by diluting the stock solution in HDAC assay buffer to the final desired concentration (e.g., 20-50 µM).

-

Prepare the developer solution containing trypsin (e.g., 2 mg/mL) in an appropriate buffer. This solution may also contain an HDAC inhibitor (e.g., 2 µM TSA) to stop the HDAC reaction.

-

-

HDAC Reaction:

-

To each well, add 25 µL of HDAC assay buffer.

-

Add 25 µL of the HDAC enzyme working solution to the sample wells. For inhibitor controls, pre-incubate the enzyme with the inhibitor for 15-30 minutes before adding the substrate. For a negative control, add 25 µL of assay buffer.

-

Initiate the reaction by adding 50 µL of the Ac-GAK(Ac)-AMC substrate working solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Development and Measurement:

-

Stop the HDAC reaction and initiate the proteolytic cleavage by adding 50 µL of the developer solution (trypsin) to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate.

-

Measure the end-point fluorescence in a microplate reader.

-

-

Data Analysis:

-

Subtract the fluorescence of the negative control from the sample wells.

-

HDAC activity is proportional to the background-subtracted fluorescence. For inhibitor studies, calculate the percent inhibition relative to the untreated enzyme control. IC₅₀ values can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Quantitative Data

The following tables summarize key quantitative parameters for the enzymes and inhibitors commonly used with this compound and similar substrates.

Table 1: Kinetic Parameters for Enzymes with AMC-based Substrates

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| HDAC1 | Boc-Lys(Ac)-AMC | 58.89 | N/A | N/A | [1] |

| HDAC8 | Ac-RHKK(acetyl)-AMC | 251 | 0.0201 | 80.1 | [2] |

| Trypsin | Boc-Gln-Ala-Arg-AMC | N/A | N/A | N/A | Note: Specific kinetic data for trypsin with this compound is not readily available in the literature. However, trypsin is known to efficiently cleave after lysine and arginine residues. |

N/A: Not Available in the cited literature.

Table 2: IC₅₀ Values of Common HDAC Inhibitors

| Inhibitor | Target HDACs | IC₅₀ (nM) | Assay Substrate | Reference |

| Trichostatin A (TSA) | Pan-HDAC (Class I/II) | ~20 - 300 | Varies | [3][4] |

| Vorinostat (SAHA) | Pan-HDAC (Class I/II/IV) | 374 (for HDAC1) | Boc-Lys(Ac)-AMC | [1] |

| Entinostat (MS-275) | HDAC1, HDAC3 | 57 (HDAC1), 13 (HDAC3) | Fluorogenic Substrate | Note: Data from a study using a similar fluorogenic assay principle. |

| Romidepsin (FK228) | Class I HDACs | Sub-nanomolar | Varies | [4] |

| Nafamostat | HDAC1, 2, 3, 8 | 4670, 4690, 4040, 1520 | Fluorogenic Substrate | [3] |

| Piceatannol | HDAC1, 2, 8 | 4280, 5040, 3420 | Fluorogenic Substrate | [3] |

Signaling Pathways and Experimental Workflows

The activity of HDACs is intricately linked to various cellular signaling pathways, primarily through the deacetylation of both histone and non-histone proteins. This regulation plays a critical role in cellular processes such as gene expression, proliferation, and apoptosis. The Ac-GAK(Ac)-AMC assay serves as a valuable tool to probe the activity of these enzymes and the effects of their inhibitors on these pathways.

p53 Deacetylation Pathway

HDACs, particularly HDAC1, play a crucial role in regulating the activity of the tumor suppressor protein p53. Deacetylation of p53 by HDACs can lead to its degradation and inactivation, thereby suppressing its ability to induce cell cycle arrest and apoptosis.[5][6] Inhibitors of HDACs can restore p53 acetylation, leading to its activation and the transcription of target genes like p21.

Caption: p53 deacetylation by HDAC1 leading to its inactivation.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. There is significant crosstalk between this pathway and HDAC activity.[7][8] HDAC inhibitors have been shown to impact the PI3K/Akt pathway at multiple levels, often leading to the downregulation of pro-survival signals and the induction of apoptosis in cancer cells.

Caption: Crosstalk between HDACs and the PI3K/Akt signaling pathway.

Experimental Workflow for HDAC Inhibitor Screening

The two-step Ac-GAK(Ac)-AMC assay is well-suited for high-throughput screening (HTS) of HDAC inhibitors. The workflow is designed to be robust and automatable.

Caption: High-throughput screening workflow for HDAC inhibitors.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase 1 and 2 regulate Wnt and p53 pathways in the ureteric bud epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. oncotarget.com [oncotarget.com]

Ac-GAK-AMC: A Fluorogenic Substrate for Histone Deacetylase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acetylated peptide substrate, Ac-Gly-Ala-Lys(Ac)-AMC (Ac-GAK-AMC), a widely utilized tool in the study of histone deacetylases (HDACs). This document outlines the enzymatic specificity of the substrate, presents available kinetic data, details experimental protocols for its use, and illustrates the key signaling pathways in which the relevant HDACs are involved.

Introduction to this compound and Histone Deacetylases

This compound is a fluorogenic substrate designed for the sensitive and continuous measurement of HDAC activity. Histone deacetylases are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino group of lysine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating gene expression and various cellular processes. Aberrant HDAC activity has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making them a key target for therapeutic intervention.

The this compound substrate is a synthetic peptide, Ac-Gly-Ala-Lys(Ac)-AMC, where the lysine residue is acetylated. The assay principle relies on a two-step enzymatic reaction. First, an HDAC enzyme removes the acetyl group from the lysine residue of the substrate. Subsequently, a protease, typically trypsin, which cannot cleave at the C-terminus of an acetylated lysine, recognizes the deacetylated lysine and cleaves the amide bond between the lysine and the 7-amino-4-methylcoumarin (AMC) group. This cleavage releases the highly fluorescent AMC molecule, which can be detected spectrophotometrically. The increase in fluorescence is directly proportional to the HDAC activity.

Enzymatic Specificity

This compound is a substrate for a range of histone deacetylases, particularly those belonging to Class I (HDAC1, HDAC2, and HDAC3) and Class IIb (HDAC6 and HDAC10).[1] The specificity of the substrate can be influenced by the peptide sequence flanking the acetylated lysine.

Data Presentation: Kinetic Parameters

For comparative purposes, the following table summarizes the kinetic parameters for other commonly used fluorogenic HDAC substrates, Boc-Lys(Ac)-AMC and Ac-Leu-Gly-Lys(Ac)-AMC, with several HDAC isoforms. These substrates share a similar assay principle with this compound.

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Boc-Lys(Ac)-AMC | HDAC1 | 58.89 | N/A | N/A |

| Ac-Leu-Gly-Lys(Ac)-AMC | HDAC1 | Low µM range | N/A | N/A |

| Ac-Leu-Gly-Lys(Ac)-AMC | HDAC2 | Low µM range | N/A | N/A |

| Ac-Leu-Gly-Lys(Ac)-AMC | HDAC3 | Low µM range | N/A | N/A |

N/A: Data not available in the cited literature.

Experimental Protocols

This section provides a detailed methodology for a typical HDAC activity assay using the this compound substrate.

4.1. Materials and Reagents

-

Ac-Gly-Ala-Lys(Ac)-AMC substrate

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, or HDAC6)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Trypsin (TPCK-treated)

-

Trichostatin A (TSA) or other HDAC inhibitors (for control experiments)

-

Dimethyl sulfoxide (DMSO)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader

4.2. Preparation of Solutions

-

This compound Substrate Stock Solution (e.g., 10 mM): Dissolve the substrate in DMSO. Store at -20°C.

-

HDAC Enzyme Working Solution: Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Trypsin Solution (e.g., 1 mg/mL): Dissolve trypsin in HDAC Assay Buffer. Prepare fresh.

-

HDAC Inhibitor Stock Solution (e.g., 1 mM TSA): Dissolve the inhibitor in DMSO. Store at -20°C.

4.3. Assay Procedure

-

Enzyme Reaction:

-

To each well of a 96-well plate, add the components in the following order:

-

HDAC Assay Buffer

-

HDAC inhibitor or DMSO (for control)

-

HDAC Enzyme Working Solution

-

-

Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the this compound substrate. The final substrate concentration should ideally be at or below the Km value.

-

The final reaction volume is typically 50-100 µL.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined experimentally to ensure the reaction is in the linear range.

-

Development: Add trypsin solution to each well to a final concentration of approximately 0.1 mg/mL.

-

Fluorescence Measurement: Incubate the plate at 37°C for an additional 15-30 minutes to allow for the cleavage of the deacetylated substrate. Measure the fluorescence using a microplate reader with an excitation wavelength of 355-380 nm and an emission wavelength of 450-460 nm.

4.4. Controls

-

No-Enzyme Control: Substitute the HDAC enzyme with an equal volume of HDAC Assay Buffer to determine the background fluorescence.

-

Inhibitor Control: Include a known HDAC inhibitor like Trichostatin A to ensure the observed activity is specific to HDACs.

Signaling Pathways and Visualizations

Class I and Class IIb HDACs are integral components of major signaling pathways that regulate cell proliferation, survival, and differentiation. The following diagrams, generated using the DOT language, illustrate the involvement of these HDACs in the PI3K/AKT and MAPK/ERK pathways.

Caption: The PI3K/AKT signaling pathway, with Class I and IIb HDACs modulating AKT activity.

Caption: The MAPK/ERK signaling pathway, where HDACs can influence signaling components.

Conclusion

The this compound substrate provides a robust and sensitive tool for the characterization of HDAC activity and the screening of potential inhibitors. Its utility in a two-step, protease-coupled assay allows for high-throughput screening and detailed kinetic analysis. Understanding the role of the target HDACs within critical cellular signaling pathways, such as PI3K/AKT and MAPK/ERK, is essential for the development of targeted therapeutics. While specific kinetic data for this compound with individual HDAC isoforms remains to be fully elucidated, the information provided in this guide offers a solid foundation for researchers and drug development professionals working in this important field.

References

Ac-Gly-Ala-Lys(Ac)-AMC: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the fluorogenic histone deacetylase (HDAC) substrate, Ac-Gly-Ala-Lys(Ac)-AMC, for researchers, scientists, and drug development professionals. This document outlines the compound's chemical properties, its application in enzymatic assays, detailed experimental protocols, and its role within relevant signaling pathways.

Core Compound Characteristics

Ac-Gly-Ala-Lys(Ac)-AMC, with the chemical formula C₂₅H₃₃N₅O₇ and a molecular weight of approximately 515.57 g/mol , is a synthetic peptide widely utilized as a fluorogenic substrate for assessing the activity of Class I and Class II histone deacetylases (HDACs). Its utility lies in a two-step enzymatic reaction. Initially, an HDAC enzyme removes the acetyl group from the lysine residue of the peptide. Subsequently, a protease, such as trypsin, cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting fluorescence can be quantified to determine HDAC activity.

Quantitative Data Summary

For ease of reference, the key quantitative data for Ac-Gly-Ala-Lys(Ac)-AMC and its fluorescent product are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₂₅H₃₃N₅O₇ | [1] |

| Molecular Weight | 515.57 g/mol | [1] |

| AMC Excitation Wavelength | 340-360 nm | [2] |

| AMC Emission Wavelength | 440-460 nm | [2] |

| Km for Ac-Gly-Ala-Lys(Ac)MCA (rat liver HDAC) | 35.2 µM | [3] |

Experimental Protocols

The following is a consensus protocol for a fluorometric HDAC activity assay using an AMC-based substrate, adapted for Ac-Gly-Ala-Lys(Ac)-AMC.

Reagent Preparation

-

Assay Buffer: Prepare a Tris or HEPES-based buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Substrate Stock Solution: Dissolve Ac-Gly-Ala-Lys(Ac)-AMC in DMSO to a final concentration of 10 mM.

-

HDAC Enzyme: Dilute the HDAC enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically.

-

Trypsin Solution: Prepare a stock solution of trypsin in assay buffer (e.g., 2 mg/mL).

-

HDAC Inhibitor (Optional): For inhibitor studies, dissolve the inhibitor in DMSO to create a stock solution.

Assay Procedure

-

To the wells of a black 96-well plate, add 40 µL of the HDAC-containing sample.

-

For inhibitor assays, add 10 µL of the test compound or known HDAC inhibitor and incubate for 10-20 minutes at 37°C. For reactions without an inhibitor, add 10 µL of assay buffer.

-

Initiate the reaction by adding 50 µL of the Ac-Gly-Ala-Lys(Ac)-AMC working solution (diluted from the stock in assay buffer to the desired final concentration, typically in the low micromolar range).

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the HDAC reaction and initiate the development step by adding 20 µL of the trypsin solution to each well.

-

Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.[3][4][5]

Substrate Specificity

Ac-Gly-Ala-Lys(Ac)-AMC is a well-established substrate for Class I and Class II HDACs.[6] Its utility as a substrate for Class III HDACs, also known as sirtuins, is not extensively documented in the current literature. Sirtuin activity assays often employ substrates with different peptide sequences or acyl groups.[7] Therefore, while it may exhibit some activity with sirtuins, it is not considered a specific or standard substrate for this class of enzymes.

Visualizing Experimental and Signaling Pathways

To further elucidate the application and biological context of Ac-Gly-Ala-Lys(Ac)-AMC, the following diagrams are provided.

References

- 1. activation-of-p21-by-hdac-inhibitors-requires-acetylation-of-h2a-z - Ask this paper | Bohrium [bohrium.com]

- 2. The HDAC inhibitor depsipeptide transactivates the p53/p21 pathway by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]

- 6. researchgate.net [researchgate.net]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Understanding Ac-GAK-AMC Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Acetyl-Glycyl-Arginyl-Lysyl-7-amino-4-methylcoumarin (Ac-GAK-AMC). It details the core principles of its application in enzymatic assays, particularly for histone deacetylases (HDACs) and certain proteases, experimental protocols, and the interpretation of the resulting fluorescence data.

Core Principle: Enzymatic Cleavage and Fluorescence Activation

This compound is a synthetic peptide substrate linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The fundamental principle of its use lies in the quenching of the AMC fluorescence when it is part of the larger peptide structure. Upon enzymatic cleavage of the amide bond between the lysine residue and AMC, the free AMC is released, resulting in a significant increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for sensitive and continuous monitoring of enzyme kinetics.

The primary application of this compound is in a two-step assay to measure the activity of histone deacetylases (HDACs). In this process, an HDAC enzyme first removes the acetyl group from the lysine (K) residue of the Ac-GAK(Ac)-AMC substrate. Subsequently, a developing enzyme, typically trypsin, is added. Trypsin specifically cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent AMC.

dot

Quantitative Data

Precise quantitative data for enzyme kinetics is crucial for inhibitor screening and mechanistic studies. While specific Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for this compound are not extensively reported in publicly available literature, data for analogous and commonly used AMC-based substrates in HDAC and protease assays are provided below for comparative purposes. It is strongly recommended that researchers determine these kinetic parameters for their specific enzyme and assay conditions.

Table 1: Fluorescence Properties of AMC and Conjugated Precursors

| Compound | Excitation Max (nm) | Emission Max (nm) | Fluorescence State |

| Ac-Peptide-AMC (general) | ~330-350 | ~390-400 | Low / Quenched[1][2] |

| Free AMC | ~340-380 | ~440-460 | High[1][2] |

Table 2: Exemplary Kinetic Parameters for Related AMC Substrates

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| HDAC1 | Boc-Lys(Ac)-AMC | ~20-50 | Not specified | Not specified |

| Trypsin | Boc-Gln-Ala-Arg-AMC | 230 | 0.013 | 56.5 |

| Trypsin | Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) | 380 | 3.14 | 8260[3] |

Note: The data in Table 2 are for substrates structurally related to this compound and are provided for illustrative purposes. Actual kinetic parameters will vary depending on the specific peptide sequence, enzyme, and assay conditions.

Experimental Protocols

The following are detailed methodologies for performing enzymatic assays using this compound.

Two-Step Histone Deacetylase (HDAC) Activity Assay

This protocol is designed for the indirect measurement of HDAC activity.

Materials:

-

HDAC enzyme (e.g., recombinant human HDAC6)

-

Ac-GAK(Ac)-AMC substrate

-

HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Trypsin (TPCK-treated)

-

HDAC Inhibitor (e.g., Trichostatin A) for control experiments

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Ac-GAK(Ac)-AMC in DMSO. Further dilute to the desired working concentration in HDAC Assay Buffer.

-

Prepare a stock solution of Trypsin in a suitable buffer.

-

Dilute the HDAC enzyme to the desired concentration in HDAC Assay Buffer. Keep on ice.

-

-

HDAC Reaction:

-

To each well of a 96-well plate, add the HDAC enzyme.

-

For inhibitor controls, pre-incubate the enzyme with the inhibitor for a specified time.

-

Initiate the reaction by adding the Ac-GAK(Ac)-AMC substrate solution.

-

The final reaction volume is typically 50-100 µL.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Development Step:

-

Stop the HDAC reaction and initiate the cleavage of the deacetylated substrate by adding Trypsin solution to each well.

-

Incubate at 37°C for 15-30 minutes.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at approximately 355 nm and emission at approximately 460 nm.[4]

-

The rate of increase in fluorescence is proportional to the HDAC activity.

-

dot

Direct Protease Activity Assay

This protocol is for enzymes that can directly cleave the Lys-AMC bond in this compound.

Materials:

-

Protease of interest

-

This compound substrate

-

Protease Assay Buffer (specific to the protease being studied)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO and dilute to the working concentration in Protease Assay Buffer.

-

Dilute the protease to the desired concentration in Protease Assay Buffer. Keep on ice.

-

-

Enzymatic Reaction and Measurement:

-

Add the Protease Assay Buffer and this compound substrate to the wells of the microplate.

-

Initiate the reaction by adding the protease solution.

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a set period (e.g., every 60 seconds for 30-60 minutes) with excitation at ~355 nm and emission at ~460 nm.

-

The initial rate of the reaction (linear phase) is proportional to the protease activity.

-

Data Interpretation and Considerations

-

Standard Curve: To quantify the amount of released AMC, it is essential to generate a standard curve using known concentrations of free AMC under the same assay conditions.

-

Controls: Always include appropriate controls:

-

No-enzyme control: To determine the background fluorescence of the substrate.

-

No-substrate control: To measure any intrinsic fluorescence from the enzyme preparation.

-

Positive control: A known active enzyme to ensure the assay is working correctly.

-

Inhibitor control: (For HDAC assays) To confirm that the observed activity is due to the target enzyme.

-

-

Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to a non-linear relationship between fluorescence and concentration. It is important to work within a concentration range where this effect is negligible.

-

Enzyme Stability: Ensure that the enzyme remains stable and active throughout the assay period under the chosen conditions.

Logical Relationships in Assay Design

The design of a robust enzymatic assay using this compound involves several interconnected considerations to ensure accurate and reproducible results.

dot

By carefully considering these factors and following the detailed protocols, researchers can effectively utilize this compound as a powerful tool for studying enzyme activity and for the discovery and characterization of novel therapeutic agents.

References

Ac-GAK-AMC for HDAC Activity Measurement: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Acetyl-Glycyl-Alanyl-Lysyl(acetyl)-7-Amino-4-methylcoumarin (Ac-GAK-AMC) for the measurement of Histone Deacetylase (HDAC) activity. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing HDAC activity assays for basic research or high-throughput screening of potential inhibitors.

Introduction to HDACs and Their Measurement

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. Due to their significant role in cellular processes, HDACs have emerged as important therapeutic targets for a range of diseases, including cancer and neurological disorders.

The measurement of HDAC activity is fundamental to understanding their biological function and for the discovery of novel inhibitors. A widely used method for this purpose is a fluorogenic assay that employs a synthetic peptide substrate, such as this compound.

Principle of the this compound based HDAC Activity Assay

The HDAC activity assay using this compound is a two-step enzymatic reaction.

-

Deacetylation: In the first step, an HDAC enzyme removes the acetyl group from the lysine residue of the this compound substrate.

-

Developer Reaction: In the second step, a developing enzyme, typically trypsin, is added. Trypsin can only cleave the peptide bond C-terminal to the now deacetylated lysine residue. This cleavage releases the fluorescent reporter molecule, 7-Amino-4-methylcoumarin (AMC).

The amount of released AMC is directly proportional to the HDAC activity and can be quantified by measuring the fluorescence intensity at an excitation wavelength of approximately 340-360 nm and an emission wavelength of around 440-460 nm.

Substrate Specificity

While this compound is utilized as a substrate for assaying histone deacetylase activity, detailed kinetic parameters across all HDAC isoforms are not extensively documented in publicly available literature. The related substrate, Boc-Lys(Ac)-AMC, is known to be a substrate for Class I (HDACs 1, 2, 3) and Class IIb (HDAC6) enzymes.[1] It is important for researchers to empirically determine the suitability and kinetics of this compound for their specific HDAC isoform of interest.

Quantitative Data

The following tables summarize key quantitative data relevant to HDAC activity assays. It is important to note that much of the detailed kinetic data available is for the closely related and widely studied substrate, Boc-Lys(Ac)-AMC.

Table 1: Michaelis-Menten Constants (KM) for HDAC Substrates

| HDAC Isoform | Substrate | KM (µM) |

| HDAC1 | Boc-Lys(Ac)-AMC | 58.89[1] |

| HDAC8 | AcRHKK(acetyl)-AMC | 251 |

Table 2: IC50 Values of Common HDAC Inhibitors

| HDAC Isoform | Inhibitor | Substrate | IC50 (nM) |

| HDAC1 | SAHA | Boc-Lys(Ac)-AMC | 374[1] |

Experimental Protocols

This section provides a detailed methodology for performing an in vitro HDAC activity assay using the this compound substrate. This protocol is a general guideline and may require optimization for specific experimental conditions.

Reagents and Materials

-

Recombinant human HDAC enzyme of interest

-

This compound substrate

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer Solution (e.g., Trypsin in assay buffer)

-

HDAC Inhibitor (e.g., Trichostatin A or SAHA) for positive control

-

96-well black microplates, preferably with a non-binding surface

-

Fluorescence microplate reader

Detailed Experimental Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Further dilute to the desired working concentration in HDAC Assay Buffer.

-

Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.

-

Prepare the Developer Solution containing trypsin. The final concentration of trypsin is typically in the range of 0.1-0.5 mg/mL.

-

Prepare serial dilutions of the HDAC inhibitor for IC50 determination.

-

-

Assay Procedure:

-

To the wells of a 96-well microplate, add the following in order:

-

HDAC Assay Buffer

-

Test compound (inhibitor) or vehicle (DMSO)

-

HDAC enzyme solution

-

-

Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the deacetylase reaction by adding the this compound substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the deacetylase reaction and initiate the development step by adding the Developer Solution to each well. The addition of a broad-spectrum HDAC inhibitor like Trichostatin A or SAHA in the developer solution can also be done to ensure the first reaction is completely stopped.

-

Incubate the plate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

-

-

Controls:

-

Negative Control (No Enzyme): Contains all reaction components except the HDAC enzyme to determine background fluorescence.

-

Positive Control (No Inhibitor): Contains all reaction components, including the enzyme and substrate, but with the vehicle (e.g., DMSO) instead of an inhibitor. This represents 100% HDAC activity.

-

Inhibitor Control: A known HDAC inhibitor (e.g., Trichostatin A) should be used as a positive control for inhibition.

-

Data Analysis

-

Subtract Background: Subtract the average fluorescence intensity of the negative control wells from all other wells.

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (1 - (Fluorescence_of_Inhibitor_Well / Fluorescence_of_Positive_Control_Well))

-

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Determine KM: To determine the Michaelis-Menten constant (KM), perform the assay with varying concentrations of the this compound substrate and a fixed concentration of the HDAC enzyme. Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.

Visualizations

Signaling Pathway

Caption: Role of HDACs in Chromatin Remodeling and Gene Expression.

Experimental Workflow

Caption: Workflow for an this compound based HDAC Activity Assay.

References

The Pivotal Role of Trypsin in the Ac-GAK-AMC Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Acetyl-Glycyl-Alanin-Lysyl-7-amino-4-methylcoumarin (Ac-GAK-AMC) assay is a cornerstone in the study of histone deacetylases (HDACs), a class of enzymes pivotal in the epigenetic regulation of gene expression. This technical guide provides an in-depth exploration of the assay's core principles, with a specific focus on the critical role of the serine protease, trypsin. While HDACs are the primary target of the assay, trypsin acts as an essential secondary enzyme, enabling the fluorometric quantification of HDAC activity. This document will detail the experimental workflow, present relevant quantitative data, and illustrate the underlying biochemical pathways.

Core Principle: A Two-Step Enzymatic Cascade

The this compound assay is a coupled enzymatic assay that ingeniously uses the substrate specificity of trypsin to measure the activity of HDACs. The fundamental principle lies in a two-step reaction:

-

Deacetylation by HDAC: The assay begins with the substrate, Ac-GAK(Ac)-AMC, where the lysine residue is acetylated. In this form, the peptide is resistant to cleavage by trypsin. The HDAC enzyme of interest, when active, removes the acetyl group from the lysine side chain, yielding this compound.

-

Proteolytic Cleavage by Trypsin: In the second step, trypsin is introduced. Trypsin specifically cleaves peptide bonds C-terminal to lysine and arginine residues. With the acetyl group removed, the lysine in the this compound substrate is now a recognition site for trypsin. Trypsin cleaves the peptide bond between the lysine and the AMC (7-amino-4-methylcoumarin) fluorophore. This cleavage liberates AMC, which is highly fluorescent, and the resulting increase in fluorescence is directly proportional to the HDAC activity in the initial step.

The inability of trypsin to cleave at acetylated lysine residues is the key to this assay's design, ensuring that a signal is generated only upon successful deacetylation by an HDAC.

Experimental Protocols

This section provides a detailed methodology for performing the this compound HDAC activity assay. The following protocol is a synthesis of best practices and can be adapted for high-throughput screening of HDAC inhibitors.

Reagents and Materials

-

HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂

-

Ac-GAK(Ac)-AMC Substrate: Stock solution (e.g., 10 mM in DMSO)

-

HDAC Enzyme: Purified recombinant HDAC or cell lysate containing HDAC activity

-

Trypsin Solution: High-purity, TPCK-treated trypsin (e.g., 5 mg/mL in HDAC Assay Buffer)

-

HDAC Inhibitor (Optional Control): e.g., Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA)

-

96-well black microplates: For fluorescence measurements

-

Fluorometric microplate reader: Capable of excitation at ~355 nm and emission at ~460 nm

Assay Procedure (Two-Step Endpoint Assay)

-

Reaction Setup:

-

In a 96-well black microplate, add 40 µL of HDAC Assay Buffer to each well.

-

Add 10 µL of the test compound (e.g., potential HDAC inhibitor) or vehicle control.

-

Add 10 µL of the HDAC enzyme solution. For a negative control, add 10 µL of assay buffer instead of the enzyme.

-

Mix gently and pre-incubate for 15 minutes at 37°C.

-

-

Initiation of Deacetylation:

-

To each well, add 40 µL of the Ac-GAK(Ac)-AMC substrate, diluted to the desired final concentration in HDAC Assay Buffer (e.g., a final concentration of 20-50 µM is common).

-

Incubate the plate at 37°C for 60 minutes. The incubation time can be optimized based on the activity of the HDAC enzyme.

-

-

Development Step (Trypsin Cleavage):

-

To stop the HDAC reaction and initiate the fluorescence signal, add 25 µL of the trypsin solution to each well. The final concentration of trypsin is typically in the range of 0.1 to 0.4 mg/mL.

-

Incubate at room temperature for 15-20 minutes to allow for complete cleavage of the deacetylated substrate.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the no-enzyme control from all other readings.

-

HDAC activity is proportional to the background-subtracted fluorescence.

-

For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Data Presentation

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Boc-Gln-Ala-Arg-AMC | 23 | 58 | 2.5 x 10⁶ | [Fallenbogen et al., 1985] |

| Z-Gly-Gly-Arg-AMC | 250 | 115 | 4.6 x 10⁵ | [Lottenberg et al., 1981] |

Note: These values are for different substrates and serve as an illustration of trypsin's catalytic efficiency. The actual kinetics for deacetylated this compound may vary.

Visualizing the Process and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the relevant biological signaling pathway.

Experimental Workflow

Caption: Workflow of the two-step this compound assay.

HDAC Signaling Pathway

Caption: Simplified HDAC signaling pathway.

Conclusion

The this compound assay is a powerful tool for the study of HDACs, and its efficacy is critically dependent on the specific and efficient proteolytic activity of trypsin. By acting as a "developer" enzyme that only cleaves the deacetylated substrate, trypsin enables a sensitive and quantitative fluorescent readout of HDAC activity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the assay's principles, a detailed experimental protocol, and a visualization of the key processes involved. A thorough understanding of the role of each component, particularly trypsin, is essential for the successful implementation and interpretation of this widely used assay in epigenetic research and drug discovery.

The Discovery of Ac-GAK-AMC: A Fluorogenic Substrate for Histone Deacetylase Activity and High-Throughput Screening

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for potent and selective modulators of histone deacetylases (HDACs), a class of enzymes pivotal in the epigenetic regulation of gene expression, has necessitated the development of robust and sensitive assay methodologies. A significant advancement in this area has been the discovery and application of the fluorogenic substrate, Acetyl-Glycyl-Alanyl-Lysyl(acetyl)-7-amino-4-methylcoumarin (Ac-GAK-AMC). This substrate has proven particularly valuable for the continuous monitoring of HDAC activity, especially for Sirtuin 2 (SIRT2), and has been instrumental in high-throughput screening (HTS) campaigns for the identification of novel HDAC inhibitors.

This technical guide provides a comprehensive overview of the discovery and characterization of this compound as an HDAC substrate. It details the underlying principles of its use in enzymatic assays, presents key quantitative data, outlines detailed experimental protocols, and visualizes the associated biochemical pathways and workflows.

Core Principles of the this compound Assay

The utility of this compound as an HDAC substrate lies in a two-step enzymatic reaction that culminates in a measurable fluorescent signal.

-

HDAC-mediated Deacetylation: In the primary reaction, an HDAC enzyme, such as SIRT2, recognizes and removes the acetyl group from the ε-amino group of the lysine residue within the this compound peptide sequence. This step is the specific event that is dependent on the activity of the HDAC being assayed. For sirtuins, this reaction is NAD+ dependent.

-

Proteolytic Cleavage and Fluorophore Release: The deacetylated peptide product is then susceptible to cleavage by a developing enzyme, typically trypsin. Trypsin specifically recognizes and cleaves the peptide bond C-terminal to the lysine residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety.

The intensity of the resulting fluorescence is directly proportional to the amount of AMC released, which in turn correlates with the level of HDAC activity. This continuous, coupled-enzyme assay format is readily adaptable for HTS, enabling the rapid screening of large compound libraries for potential HDAC inhibitors.

Quantitative Data

The following table summarizes the kinetic parameters of Ac-Gly-Ala-Lys(Ac)-MCA, a close analog of this compound, with rat liver HDACs. While specific data for this compound across a wide panel of HDACs is not extensively published in a single source, the data for this related substrate provides a valuable benchmark for its enzymatic turnover.

| Substrate | Enzyme Source | Km (µM) | Vmax (pmol s-1 mg-1) |

| Ac-Gly-Ala-Lys(Ac)-MCA | Rat Liver HDAC | 35.2 | 5.59 |

Note: The kinetic parameters can vary depending on the specific HDAC isoform, enzyme purity, and assay conditions.

Experimental Protocols

This section provides detailed methodologies for utilizing this compound in HDAC activity assays and high-throughput screening.

A. Standard HDAC Activity Assay using this compound

This protocol is designed for the characterization of HDAC activity or the determination of IC50 values for inhibitory compounds.

1. Materials and Reagents:

-

HDAC Enzyme: Purified recombinant human SIRT2 or other HDACs of interest.

-

Substrate: Acetyl-Glycyl-Alanyl-Lysyl(acetyl)-7-amino-4-methylcoumarin (this compound).

-

Co-factor (for Sirtuins): β-Nicotinamide adenine dinucleotide (NAD+).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

Bovine Serum Albumin (BSA): To prevent enzyme denaturation and non-specific interactions.

-

Developing Enzyme: Trypsin.

-

HDAC Inhibitor: For IC50 determination (e.g., Trichostatin A for classical HDACs, or a specific sirtuin inhibitor).

-

Stop Solution: A solution containing a potent HDAC inhibitor to terminate the deacetylation reaction before adding the developer in endpoint assays.

-

96-well or 384-well black microplates: For fluorescence measurements.

-

Fluorescence plate reader: Capable of excitation at ~350-360 nm and emission at ~450-460 nm.

2. Assay Procedure:

-

Prepare Reagent Solutions:

-

Assay Buffer with BSA: Prepare the assay buffer and supplement with 0.1 mg/mL BSA.

-

Enzyme Solution: Dilute the HDAC enzyme to the desired concentration in cold assay buffer with BSA. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Substrate Solution: Prepare a stock solution of this compound in DMSO and dilute to the working concentration in assay buffer. The final concentration is typically at or near the Km value.

-

NAD+ Solution (for Sirtuins): Prepare a stock solution of NAD+ in water and dilute to the final desired concentration in the assay buffer (typically 0.5-1 mM).

-

Inhibitor Solutions: Prepare a serial dilution of the inhibitor in DMSO, and then dilute in assay buffer.

-

Developer Solution: Prepare a solution of trypsin in assay buffer. The optimal concentration should be determined to ensure rapid cleavage of the deacetylated substrate without affecting the primary reaction.

-

-

Assay Reaction:

-

To the wells of a black microplate, add the following in order:

-

Assay Buffer

-

Inhibitor or vehicle control (DMSO)

-

HDAC Enzyme

-

-

For sirtuin assays, add the NAD+ solution.

-

Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the this compound substrate solution.

-

-

Fluorescence Measurement:

-

Kinetic Assay: Immediately place the plate in a pre-warmed fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

Endpoint Assay: After a fixed incubation time (e.g., 60 minutes) at 37°C, stop the deacetylation reaction by adding the stop solution. Then, add the trypsin developer solution and incubate at room temperature for 10-20 minutes to allow for AMC release. Measure the final fluorescence intensity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the kinetic data.

-

For inhibitor studies, plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

B. High-Throughput Screening (HTS) Protocol for SIRT2 Inhibitors

This protocol is optimized for screening large compound libraries in a 384-well format.

1. Reagent Preparation and Dispensing:

-

Prepare large volumes of enzyme, substrate, NAD+, and developer solutions as described above.

-

Use automated liquid handlers to dispense reagents into the 384-well microplates.

2. HTS Procedure:

-

Dispense a small volume (e.g., 50-100 nL) of each library compound in DMSO into the assay plates. Include appropriate controls (positive control with a known inhibitor, and negative control with DMSO).

-

Add the SIRT2 enzyme and NAD+ solution to all wells.

-

Incubate for a pre-determined time to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the this compound substrate.

-

Incubate the reaction at 37°C for a fixed time optimized for a robust signal-to-background ratio.

-

Stop the reaction and add the trypsin developer solution.

-

After a short incubation with the developer, read the fluorescence intensity.

3. Data Analysis for HTS:

-

Normalize the data based on the positive and negative controls.

-

Calculate the percentage of inhibition for each compound.

-

Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition).

-

Hits should be confirmed and further characterized in secondary assays, including dose-response curves and selectivity profiling.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound discovery and application.

A Technical Guide to 7-Amino-4-Methylcoumarin: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC) is a versatile fluorescent molecule widely employed in various scientific disciplines, including biochemistry, cell biology, and drug discovery. Its intrinsic fluorescence, which is environmentally sensitive, makes it an invaluable tool for the development of fluorogenic substrates for a wide range of enzymes, particularly proteases. This technical guide provides an in-depth overview of the core properties of AMC, detailed experimental protocols for its key applications, and visualizations of relevant workflows and signaling pathways.

Core Properties of 7-Amino-4-Methylcoumarin

The fundamental chemical, physical, and spectral properties of 7-amino-4-methylcoumarin are summarized below. These properties are crucial for its application as a fluorescent probe and in the design of AMC-based assays.

Data Presentation: Physicochemical and Spectral Properties of 7-Amino-4-Methylcoumarin

| Property | Value | Citations |

| Chemical Properties | ||

| IUPAC Name | 7-amino-4-methyl-2H-chromen-2-one | [1][2] |

| Synonyms | AMC, Coumarin 120, 4-methyl-7-aminocoumarin | [3][4] |

| Molecular Formula | C₁₀H₉NO₂ | [1][2][5] |

| Molecular Weight | 175.18 g/mol | [5][6] |

| CAS Number | 26093-31-2 | [1][2][5] |

| Physical Properties | ||

| Appearance | White to yellow solid/powder | [4] |

| Melting Point | 223-226 °C | [5][7] |

| Solubility | Soluble in DMSO (up to 50 mM), DMF, and acetone (10 mg/mL).[7][8] Limited solubility in water, but soluble in aqueous cosolvent mixtures.[9] | [7][8][9] |

| Spectral Properties | ||

| Excitation Maximum (λex) | ~341-354 nm (solvent dependent) | [5][10] |

| Emission Maximum (λem) | ~440-460 nm (solvent dependent) | [7][10][11] |

| Molar Absorptivity (ε) | Varies with solvent and pH. | |

| Fluorescence Quantum Yield (ΦF) | Solvent and pH-dependent. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 7-amino-4-methylcoumarin and its derivatives.

Fluorometric Assay of Caspase-3 Activity

This protocol describes the measurement of caspase-3 activity in cell lysates using the fluorogenic substrate Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC). Cleavage of this substrate by caspase-3 releases the highly fluorescent AMC.

Materials:

-

Cells to be assayed

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/Na₂HPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)[12]

-

Protease Assay Buffer (20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[12][13]

-

Ac-DEVD-AMC substrate (10 mM stock in DMSO)[14]

-

7-Amino-4-methylcoumarin (AMC) standard (1 mM stock in DMSO)

-

96-well black microplate, opaque

-

Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm filters[12][15]

Procedure:

-

Cell Culture and Induction of Apoptosis:

-

Culture cells to the desired confluence in appropriate media.

-

Induce apoptosis by treating cells with an appropriate agent for a predetermined time. Include an untreated control group.

-

For suspension cells, pellet the cells by centrifugation. For adherent cells, gently scrape and collect the cells.

-

Wash the cells once with ice-cold PBS.

-

-

Cell Lysate Preparation:

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., at a density of 2 x 10⁶ cells/mL).[13]

-

Incubate the cell suspension on ice for 30 minutes, vortexing occasionally.[12]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant (cytosolic extract) and keep it on ice. Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

-

-

Caspase-3 Assay:

-

Prepare the Reaction Mixture by diluting the Ac-DEVD-AMC stock solution in Protease Assay Buffer to a final concentration of 20 µM.[12][13]

-

In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Add 50 µL of the Reaction Mixture to each well to initiate the reaction.

-

Include a blank control (Lysis Buffer + Reaction Mixture) and a positive control (purified active caspase-3).

-

To quantify the results, prepare a standard curve of free AMC (0 to 10 µM) in Protease Assay Buffer.

-

-

Measurement and Data Analysis:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

-

Measure the fluorescence intensity (Relative Fluorescence Units, RFU) using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[15]

-

Subtract the RFU of the blank from all readings.

-

Plot the standard curve of AMC concentration versus RFU.

-

Determine the concentration of AMC released in each sample from the standard curve.

-

Express caspase-3 activity as pmol of AMC released per minute per mg of protein.

-

Derivatization of Carboxylic Acids for HPLC Analysis

This protocol provides a general method for the fluorescent labeling of carboxylic acids (e.g., fatty acids) with a coumarin derivative for subsequent analysis by High-Performance Liquid Chromatography (HPLC). This example uses a bromomethylcoumarin derivative, which is a common strategy for derivatizing carboxylic acids.[16]

Materials:

-

Carboxylic acid-containing sample (e.g., extracted fatty acids)

-

4-Bromomethyl-7-methoxycoumarin (or a similar derivatizing agent)

-

Acetonitrile (HPLC grade)

-

Crown ether (e.g., 18-crown-6)

-

Potassium carbonate (anhydrous)

-

HPLC system with a fluorescence detector (Excitation: ~325 nm, Emission: ~400 nm)

-

Reversed-phase C18 HPLC column

Procedure:

-

Sample Preparation:

-

Dissolve the dried carboxylic acid sample in a suitable volume of acetonitrile.

-

-

Derivatization Reaction:

-

To the sample solution, add an excess of 4-bromomethyl-7-methoxycoumarin solution in acetonitrile.

-

Add a catalytic amount of 18-crown-6 and an excess of anhydrous potassium carbonate.

-

Vortex the mixture and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) in a sealed vial. The optimal temperature and time should be determined empirically for the specific analytes.

-

-

Reaction Quenching and Sample Preparation for HPLC:

-

After cooling to room temperature, centrifuge the reaction mixture to pellet the potassium salts.

-

Transfer the supernatant to a clean vial.

-

If necessary, evaporate the solvent under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the derivatized carboxylic acids on a C18 column using an appropriate mobile phase gradient (e.g., a gradient of acetonitrile and water).

-

Detect the fluorescent derivatives using a fluorescence detector set to the appropriate excitation and emission wavelengths for the coumarin derivative.

-

Quantify the analytes by comparing their peak areas to those of derivatized standards.

-

Mandatory Visualizations

Logical Workflow for Caspase-3 Activity Assay

Caption: Workflow for the fluorometric determination of caspase-3 activity.

Signaling Pathway: Monitoring Phosphodiesterase (PDE) Activity

Many signaling pathways, such as the cAMP-dependent pathway, are regulated by phosphodiesterases (PDEs) which hydrolyze cyclic nucleotides. AMC can be used in a coupled-enzyme assay to monitor PDE activity. In this system, the product of the PDE reaction (e.g., AMP from cAMP) is further converted in a series of reactions that ultimately lead to the cleavage of an AMC-based substrate. A decrease in the rate of fluorescence production indicates inhibition of PDE.

Caption: Conceptual diagram of a coupled assay for phosphodiesterase activity.

Experimental Workflow for Derivatization and HPLC Analysis

Caption: General workflow for the derivatization and HPLC analysis of carboxylic acids.

Conclusion

7-Amino-4-methylcoumarin and its derivatives are powerful tools in modern life sciences research. Their favorable photophysical properties, coupled with the ability to be incorporated into a variety of substrates, enable the sensitive and specific detection of a wide range of enzymatic activities and analytes. The protocols and workflows provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize AMC-based technologies in their experimental endeavors. As with any experimental technique, optimization of the provided protocols for specific applications and experimental systems is highly recommended to achieve the most accurate and reliable results.

References

- 1. 7-Amino-4-methylcoumarin | C10H9NO2 | CID 92249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Amino-4-methylcoumarin, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 7-Amino-4-methylcoumarin | Fluorochrome | Hello Bio [hellobio.com]

- 5. 7-Amino-4-methylcoumarin 99 26093-31-2 [sigmaaldrich.com]

- 6. academic.oup.com [academic.oup.com]

- 7. chromophore for enzyme substrates, fluorogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 11. FluoroFinder [app.fluorofinder.com]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Ac-GAK-AMC Histone Deacetylase (HDAC) Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] Their activity is implicated in various cellular processes, and their dysregulation is associated with several diseases, including cancer.[1][3] Consequently, HDACs are significant targets for therapeutic intervention.[3][4] This document provides a detailed protocol for a fluorogenic HDAC activity assay using the Ac-GAK-AMC substrate. This two-step assay is a sensitive and reliable method for measuring the activity of certain HDACs and for screening potential inhibitors.[4][5]

The assay principle is based on a two-step enzymatic reaction. In the first step, an HDAC enzyme deacetylates the acetylated lysine residue of the this compound substrate. In the second step, trypsin is added, which specifically cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) group.[3][4][5] The resulting fluorescence is directly proportional to the HDAC activity.[4][5]

Substrate Specificity

The this compound substrate, and the similar Boc-Lys(Ac)-AMC, are recognized by several HDACs. They are commonly used for assaying the activity of Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[5] However, it is reported to be poorly recognized by HDAC8.[5]

Experimental Workflow & Signaling Pathway

The workflow for the this compound HDAC assay is a sequential two-step enzymatic reaction.

References

- 1. resources.bio-techne.com [resources.bio-techne.com]

- 2. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. researchgate.net [researchgate.net]

- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing an HDAC Inhibitor Screen with Ac-GAK-AMC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and implementation of a robust, high-throughput screening (HTS) assay for inhibitors of histone deacetylases (HDACs) using the fluorogenic substrate Acetyl-Glycyl-Alanyl-Lysyl(ε-acetyl)-7-amino-4-methylcoumarin (Ac-GAK-AMC).

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] Dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets for drug discovery.[3][4]

This application note describes a sensitive and reliable fluorescence-based assay for measuring HDAC activity and screening for potential inhibitors. The assay utilizes a two-step enzymatic reaction. In the first step, HDACs deacetylate the acetylated lysine residue of the this compound substrate. In the second step, a developer enzyme, such as trypsin, specifically cleaves the deacetylated substrate to release the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[5][6][7] The resulting fluorescence intensity is directly proportional to the HDAC enzymatic activity.

Signaling Pathway

Experimental Workflow

Materials and Reagents

| Reagent | Supplier (Example) | Catalog # (Example) |

| Recombinant Human HDAC1 | BPS Bioscience | 50051 |

| Ac-GAK(Ac)-AMC Substrate | CPC Scientific | HIST-006A |

| Trichostatin A (TSA) | Sigma-Aldrich | T8552 |

| Suberoylanilide Hydroxamic Acid (SAHA) | Cayman Chemical | 10009929 |

| Trypsin from bovine pancreas | Sigma-Aldrich | T1426 |

| Tris-HCl | Thermo Fisher Scientific | 15568025 |

| NaCl | Sigma-Aldrich | S9888 |

| KCl | Sigma-Aldrich | P9333 |

| Tween-20 | Sigma-Aldrich | P9416 |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| 96-well black, flat-bottom plates | Greiner Bio-One | 655090 |

Detailed Experimental Protocols

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 0.05% Tween-20, 5 µg/mL BSA): Prepare a stock solution of 1 M Tris-HCl (pH 7.4), 5 M NaCl, and 1 M KCl. For 100 mL of assay buffer, combine 5 mL of 1 M Tris-HCl, 2.74 mL of 5 M NaCl, 0.27 mL of 1 M KCl, 50 µL of 10% Tween-20, and 50 µL of 10 mg/mL BSA. Adjust the final volume to 100 mL with deionized water.

-

HDAC Enzyme Stock Solution: Reconstitute lyophilized recombinant HDAC enzyme in the assay buffer to a desired stock concentration (e.g., 1 µg/µL). Aliquot and store at -80°C.

-

This compound Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

HDAC Inhibitor Stock Solutions (10 mM): Prepare 10 mM stock solutions of known inhibitors (e.g., Trichostatin A, SAHA) in DMSO. Store at -20°C.

-

Developer Solution (1 mg/mL Trypsin in Assay Buffer): Prepare a fresh solution of trypsin in the assay buffer just before use. Keep on ice.

HDAC Inhibition Assay Protocol (96-well plate format)

-

Prepare Working Solutions:

-

HDAC Enzyme Working Solution: Dilute the HDAC enzyme stock solution in assay buffer to the final desired concentration (e.g., 5-10 ng/well). The optimal concentration should be determined empirically by performing an enzyme titration curve.

-

This compound Substrate Working Solution: Dilute the 10 mM stock solution in assay buffer to the desired final concentration (e.g., 20 µM). The optimal concentration should be near the Km value for the enzyme.

-

Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solutions in assay buffer to generate a range of concentrations for IC50 determination.

-

-

Assay Plate Setup:

-

Add 50 µL of assay buffer to all wells.

-

Add 10 µL of the inhibitor dilutions or DMSO (for no-inhibitor and maximum activity controls) to the appropriate wells.

-

Add 20 µL of the HDAC enzyme working solution to all wells except the "no enzyme" background control wells (add 20 µL of assay buffer instead).

-

The final volume in each well is 80 µL.

-

-

Pre-incubation:

-